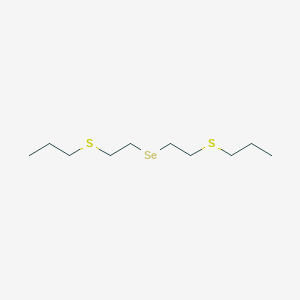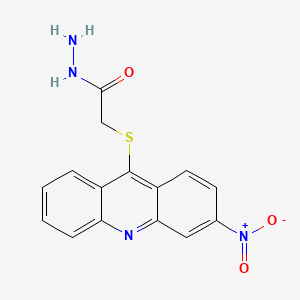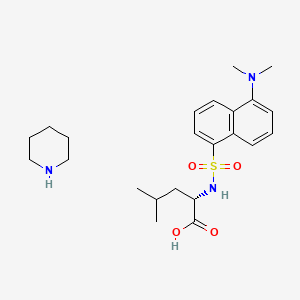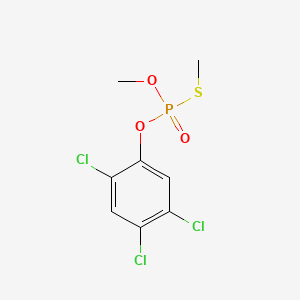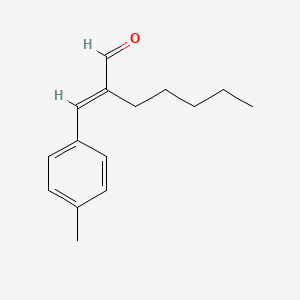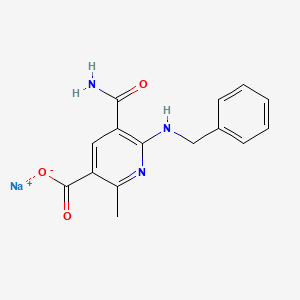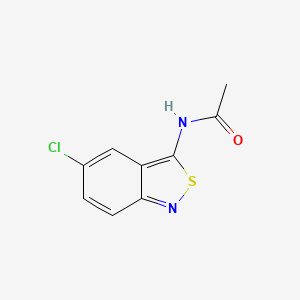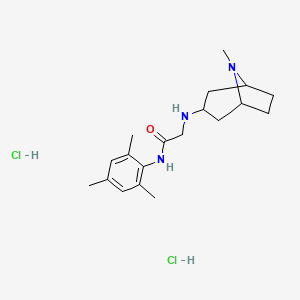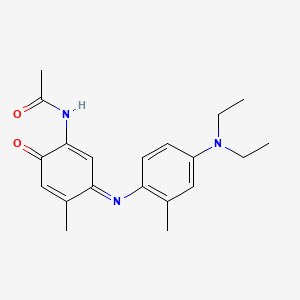
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-4-methyl-6-oxo-1,4-cyclohexadien-1-yl)- is a complex organic compound that belongs to the class of carboximidic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or fusion techniques. These methods ensure high yields and purity of the final product, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with common reagents such as acetic anhydride, phosphomolybdic acid, and silver triflate .
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 and OsO4 are commonly used.
Reduction: Reagents such as LiAlH4 and NaBH4 are employed.
Substitution: Reagents like acetic anhydride and phosphomolybdic acid are used under solvent-free conditions.
Major Products
The major products formed from these reactions include various acylated and substituted derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to act on aliphatic amidase expression-regulating proteins, which play a crucial role in various biological processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar structure and have comparable pharmacological activities.
Cyanoacetamide derivatives: These compounds are also used as precursors for the synthesis of heterocyclic compounds.
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets. This makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Número CAS |
105296-07-9 |
|---|---|
Fórmula molecular |
C20H25N3O2 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-[3-[4-(diethylamino)-2-methylphenyl]imino-4-methyl-6-oxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-6-23(7-2)16-8-9-17(13(3)10-16)22-18-12-19(21-15(5)24)20(25)11-14(18)4/h8-12H,6-7H2,1-5H3,(H,21,24) |
Clave InChI |
VPNCPXFGEIZYCS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C=C2C)NC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



